molecular formula C20H19N3O2 B1580438 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione CAS No. 82597-82-8

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

Cat. No.: B1580438
CAS No.: 82597-82-8
M. Wt: 333.4 g/mol
InChI Key: CUVKAUWOMPJEMI-UHFFFAOYSA-N
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Description

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione is a chemical compound known for its unique structure and properties. It is a derivative of piperazine, featuring both benzyl and indole groups, which contribute to its diverse applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione typically involves multiple steps, including amidation, dehydration condensation, and elimination reactions. For instance, benzyl 2-isocyanoacetate can be synthesized via sequential amidation, dehydration condensation, and elimination reactions from glycine . The intermediate is then prepared through molecular editing, reduction, and oxidation, followed by a one-pot procedure to obtain the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

    Substitution: The benzyl and indole groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione has diverse applications in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s indole group is known to interact with various biological receptors, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione stands out due to its combination of benzyl and indole groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKAUWOMPJEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002808
Record name 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82597-82-8
Record name 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75183754
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Reactant of Route 2
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoate
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
CID 23223179
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

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